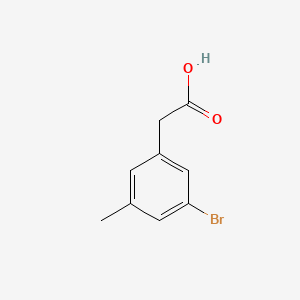

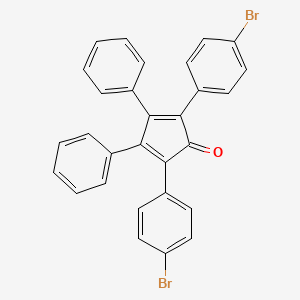

2,5-双(4-溴苯基)-3,4-二苯基环戊-2,4-二烯-1-酮

描述

The compound of interest, "2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one," is a complex organic molecule that appears to be related to various research areas, including the synthesis of ligands for catalysis, the formation of metal complexes, and the study of molecular structures. The papers provided discuss related compounds and their applications, which can offer insights into the potential characteristics and uses of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including Diels–Alder cycloadditions, Knoevenagel condensations, and reactions with halogens or phosphines. For example, the synthesis of biaryl-like CATPHOS diphosphines is achieved through a double Diels–Alder cycloaddition, which could be a relevant method for synthesizing similar cyclopentadienone structures . Additionally, the synthesis of triorganotin bromides and the formation of nanoparticles and rods of halophenyl penta-dien-ones provide insights into the solubility and morphological control during the synthesis of halogenated aromatic compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the structure of triorganotin bromides was elucidated using X-ray crystallography, revealing a TBP structure with N atoms occupying axial sites . Similarly, the molecular and crystal structure of bis(dimethylamino)-1,3-diphenyl-1,3-diphosphetane was determined, showing a folded ring system with differently twisted substituents . These studies suggest that the molecular structure of "2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one" could also be complex and may require detailed analysis to understand its geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metals and participate in cycloaddition reactions. For example, the bis(diphenylphosphino)-1,4-diazadiene ligands were used to synthesize metal complexes and undergo intramolecular [4 + 2] cycloadditions . The cyclopentadienone compound of interest may also exhibit similar reactivity, potentially acting as a ligand for metal complexes or participating in cycloaddition reactions due to its conjugated dienone system.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, redox behavior, and photophysical properties, are crucial for their applications. The solubility behavior of diorganotin bromides in polar and apolar solvents was studied, which is important for understanding the interaction of "2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one" with different solvents . The redox-active diphosphine ligand and its rhenium compound were examined by cyclic voltammetry, indicating that the compound of interest may also exhibit interesting redox properties .

科学研究应用

氧化还原活性螯合配体

2,5-二苯基-3,4-双(2-吡啶基)环戊-2,4-二烯-1-酮与四苯基环戊二烯酮密切相关,在氧化还原开关和传感器中用作新型配体平台。该化合物作为各种二价金属离子的分子电化学传感器,表现出良好的双波行为。它的螯合物在单电子还原后显示出显着增强的稳定性,其结合特性受 Cp*Co 片段附着到环戊二烯酮 π 系统而调节 (Siemeling 等人,2004)。

发光聚合物

已合成 2,5-双(4-溴苯基)-3,4-二苯基噻吩等单体,用于生产具有共同四苯基噻吩骨架的发光聚合物。这些聚合物具有不同的取代基,对聚合物的性质(如溶解性和量子效率)有显着影响。这些聚合物中的 TP 骨架对其发射特性至关重要,在光电子学中具有潜在应用 (Yang 等人,2005)。

合成与光学性质

2,5-二苯基-3,4-二苯乙烯基环戊-2,4-二烯酮的合成涉及各种二烯与 1,3-二苯基丙-2-酮的缩合。这些化合物在近紫外区域表现出有效的 π 相互作用和强发射,将它们归类为潜在的光收集物质 (Gillani 等人,2020)。

功能化二苯并[萘并]合成

1,3-双(2-溴苯基)-2,5-二苯基苯在钯催化下进行脱卤化反应,生成功能化的二苯并[萘并]。这个合成过程展示了 2,5-双(4-溴苯基)-3,4-二苯基衍生物在形成复杂有机结构中的效用 (Cheng 等人,2003)。

抗惊厥活性研究

源自 3,4-二丙氧基噻吩的 3,4-二丙氧基-N(2)、N(5)-双(取代)噻吩-2,5-二甲酰肼的研究揭示了它们的抗惊厥活性。这些化合物由乙硫代二甘醇酸乙酯和草酸二乙酯合成,突出了环戊二烯酮衍生物在药物化学中的治疗潜力 (Kulandasamy 等人,2009)。

原子经济型功能聚合物合成

在 [Cp*RhCl2]2 和四苯基环戊-1,3-二烯的催化下,苯基吡唑与内部二炔的氧化偶联反应生成聚(吡唑基萘)。这些聚合物具有高分子量和热稳定性,在光发射和爆炸物检测的化学传感器等应用中显示出潜力 (Gao 等人,2013)。

抗原生动物活性

合成了取代的 2,5-双(4-胍基苯基)呋喃,包括具有“掩蔽”的胍基的类似物,并评估了它们的抗疟和抗锥虫活性。虽然对疟疾没有很高的活性,但一些化合物对罗得西亚锥虫病表现出显着的活性,表明环戊二烯酮衍生物在抗原生动物药物开发中的潜力 (Das & Boykin,1977)。

用于光电子学的蓝色和绿色发光材料

合成了包括噻吩衍生物在内的新型杂环化合物,并对其光电应用进行了表征。这些材料表现出蓝色和绿色发射,可用于有机发光二极管和其他光电器件 (Ramkumar & Kannan,2015)。

属性

IUPAC Name |

2,5-bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18Br2O/c30-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(29(27)32)22-13-17-24(31)18-14-22/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUZXBNEGFLECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705837 | |

| Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |

CAS RN |

54523-24-9 | |

| Record name | 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

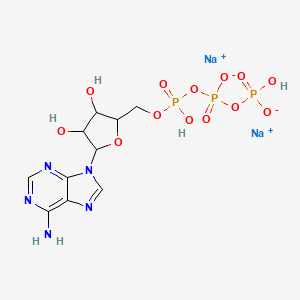

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

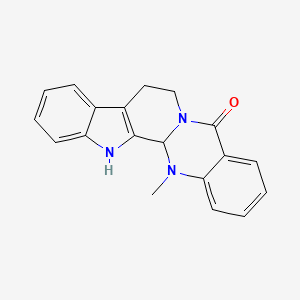

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

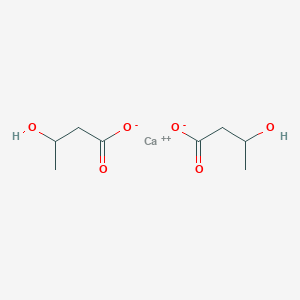

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)